1-Dodecanamine, N,N-diethyl-
Overview
Description
1-Dodecanamine, N,N-diethyl- is an organic compound with the molecular formula C16H35N. It is a type of amine, specifically a tertiary amine, characterized by the presence of a long dodecyl chain and two ethyl groups attached to the nitrogen atom. This compound is also known by other names such as Dodecylamine, N,N-diethyl- and Diethyldodecylamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Dodecanamine, N,N-diethyl- can be synthesized through the alkylation of dodecylamine with diethyl sulfate or diethyl iodide. The reaction typically involves heating dodecylamine with the alkylating agent in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of dodecylamine attacks the alkylating agent, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 1-Dodecanamine, N,N-diethyl- often involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and solvents may also be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Dodecanamine, N,N-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and sulfonates are common electrophiles used in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
1-Dodecanamine, N,N-diethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-Dodecanamine, N,N-diethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The long dodecyl chain and ethyl groups contribute to its hydrophobic and hydrophilic properties, enabling it to interact with both lipid and aqueous environments .
Comparison with Similar Compounds
1-Dodecanamine, N,N-dimethyl-: Similar structure but with two methyl groups instead of ethyl groups.
Dodecylamine: A primary amine with a single dodecyl chain.
N,N-Dimethyldodecylamine: A tertiary amine with two methyl groups and a dodecyl chain.
Uniqueness: 1-Dodecanamine, N,N-diethyl- is unique due to its specific combination of a long dodecyl chain and two ethyl groups, which impart distinct physicochemical properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .
Properties
IUPAC Name |
N,N-diethyldodecan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35N/c1-4-7-8-9-10-11-12-13-14-15-16-17(5-2)6-3/h4-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKYPACLTOWHCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35N | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863356 | |
Record name | N,N-Diethyl-1-dodecanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4271-27-6 | |
Record name | 1-Dodecanamine, N,N-diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Diethyl-1-dodecanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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